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molecular formula C10H9ClO3S B8563304 4-But-2-ynyloxy-benzenesulfonyl chloride

4-But-2-ynyloxy-benzenesulfonyl chloride

Cat. No. B8563304
M. Wt: 244.69 g/mol
InChI Key: IWFKCOJELFXLKZ-UHFFFAOYSA-N
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Patent
US06358980B1

Procedure details

To a stirred solution of oxalyl chloride (47.8 ml, 0.545 mol) at 0° C. in 240 mL of CH2Cl2 was added a DMF (43.0 ml) solution of 4-but-2-ynyloxy-benzenesulfonic acid sodium salt in a drop wise manner. The reaction mixture was stirred at 0° C. for 30 min and then let warm to room temperature and stirred for 18 h. The reaction was then poured into ice and extracted with hexanes. The organics were washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to provide 42.0 g (95%) of the desired product as yellow solid.
Quantity
47.8 mL
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Name
4-but-2-ynyloxy-benzenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.CN(C=O)C.[Na+].[CH2:13]([O:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([O-:27])(=O)=[O:25])=[CH:20][CH:19]=1)[C:14]#[C:15][CH3:16]>C(Cl)Cl>[CH2:13]([O:17][C:18]1[CH:23]=[CH:22][C:21]([S:24]([Cl:4])(=[O:27])=[O:25])=[CH:20][CH:19]=1)[C:14]#[C:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
47.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
43 mL
Type
reactant
Smiles
CN(C)C=O
Name
4-but-2-ynyloxy-benzenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
240 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
let warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction was then poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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